2H-1-Benzopyran-3-carboxamide, N-butyl-
Description
Contextualization within Benzopyran Chemical Space
Benzopyrans, also known as chromenes, are a prominent class of oxygen-containing heterocyclic compounds. nih.gov The fusion of a benzene (B151609) and pyran ring can result in various isomers, with 2H-1-benzopyran and its derivatives being of significant interest. The benzopyran framework is a privileged structure in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in known drugs and biologically active compounds.
A significant portion of the research within the benzopyran chemical space has focused on the 2-oxo derivatives, commonly known as coumarins. These compounds, characterized by a ketone group at the C-2 position of the pyran ring, exhibit a wide spectrum of pharmacological properties. researchgate.net The non-oxo 2H-1-benzopyran scaffold, as seen in the title compound, represents a distinct yet related area of chemical exploration.
Significance of the 2H-1-Benzopyran-3-carboxamide Scaffold in Medicinal Chemistry
The attachment of a carboxamide group at the 3-position of the benzopyran ring introduces a functional group known for its ability to form hydrogen bonds and participate in various biological interactions. The 2H-1-benzopyran-3-carboxamide scaffold has been investigated for a range of potential therapeutic applications, drawing from the established bioactivity of both the benzopyran nucleus and the carboxamide functional group.
Research into N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides (coumarin-3-carboxamides) has revealed a diverse array of biological activities, as detailed in the table below. While these compounds possess the 2-oxo group, the data provides valuable insights into the potential of the broader benzopyran-3-carboxamide scaffold.
| Derivative | Biological Activity | Reference |
| N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides | Anti-inflammatory | ontosight.ai |
| N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives | Analgesic and diuretic | ontosight.ai |
| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide | Anticancer (potent against HepG2 and HeLa cell lines) | nih.gov |
| N,N-diethyl-2-oxo-2H-1-benzopyran-3-carboxamide | Potential anti-inflammatory, antimicrobial, and antioxidant properties | ontosight.ai |
| N-(2-phenylethyl)-2H-1-benzopyran-3-carboxamide | Potential anti-inflammatory, antioxidant, antimicrobial, and antifungal properties | ontosight.ai |
This table presents data for related compounds to illustrate the medicinal chemistry potential of the benzopyran-3-carboxamide scaffold.
Research Trajectories and Academic Relevance of N-butyl Derivatives
The N-butyl group is an alkyl substituent that can significantly influence the physicochemical properties of a molecule. In medicinal chemistry, the introduction of an N-butyl group can modulate factors such as lipophilicity, membrane permeability, and metabolic stability. An increase in lipophilicity can enhance the absorption and distribution of a drug, potentially leading to improved bioavailability.
The N-butyl group can also affect how a molecule interacts with its biological target. The size and flexibility of the butyl chain can influence the binding affinity and selectivity for a particular receptor or enzyme. Research into N-butyl carboxamide derivatives of other heterocyclic systems has demonstrated a range of pharmacological activities, suggesting that the N-butyl substituent can be a valuable addition in the design of new therapeutic agents.
While specific research on 2H-1-Benzopyran-3-carboxamide, N-butyl- is limited, the collective knowledge of benzopyran chemistry, the medicinal importance of the carboxamide functional group, and the role of N-alkylation in drug design suggest that this compound could be a subject of interest for future research and development in medicinal chemistry. The exploration of such derivatives contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83823-18-1 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-butyl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-15-14(16)12-9-11-6-4-5-7-13(11)17-10-12/h4-7,9H,2-3,8,10H2,1H3,(H,15,16) |
InChI Key |
XDLFBDPWFMTIOW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2OC1 |
Canonical SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2OC1 |
Other CAS No. |
83823-18-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 2H-1-Benzopyran-3-carboxamide Core
The formation of the benzopyran-3-carboxamide structure can be achieved through several reliable and well-documented synthetic strategies. These methods provide access to the core heterocyclic system from various starting materials.
The fundamental approach to the benzopyran ring involves the condensation of a phenol (B47542) derivative with a three-carbon component, followed by an intramolecular cyclization. For 3-substituted benzopyrans, this often involves the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an active methylene (B1212753) compound. The initial condensation is typically followed by a cyclization reaction that forms the pyranone ring. ias.ac.in Another effective method is the electrophilic cyclization of substituted propargylic aryl ethers using electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). semanticscholar.org This process proceeds under mild conditions and tolerates a variety of functional groups, yielding 3,4-disubstituted 2H-benzopyrans. semanticscholar.org
The Knoevenagel condensation is one of the most prominent and widely used methods for synthesizing coumarin (B35378) derivatives, particularly those with a carboxyl or carboxamide group at the C-3 position. acgpubs.orgnih.gov The reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid, diethyl malonate, or Meldrum's acid, in the presence of a basic catalyst like piperidine (B6355638) or sodium acetate. mdpi.comnih.gov
When salicylaldehyde reacts with malonic acid derivatives, a 2-oxo-2H-1-benzopyran-3-carboxylic acid (coumarin-3-carboxylic acid) is formed. This acid is the direct precursor to the target amide. It can be subsequently converted to the N-butyl-carboxamide by standard peptide coupling methods, for instance, by first converting the acid to an acid chloride (using thionyl chloride or oxalyl chloride) and then reacting it with n-butylamine. Alternatively, direct amidation can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).
A variety of catalysts and conditions have been developed to optimize the Knoevenagel condensation for coumarin synthesis, including the use of ionic liquids, microwave irradiation, and environmentally friendly catalysts to improve yields and reduce reaction times. acgpubs.org
Table 1: Examples of Knoevenagel Condensation Conditions for Coumarin Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield |
| Salicylaldehyde, Diethyl Malonate | Piperidine, Acetic Acid, EtOH | Ethyl coumarin-3-carboxylate | Good |
| o-Vanillin, Diethyl Malonate | Piperidine Acetate, Li₂SO₄, Ultrasound | Methoxy-substituted ethyl coumarin-3-carboxylate | 96-97% |
| Salicylaldehyde, Meldrum's Acid | Sodium Azide, Water, RT | Coumarin-3-carboxylic acid | 99% |
| Substituted Salicylaldehydes, 1,3-dicarbonyls | MgFe₂O₄ nanoparticles, Ultrasound | 3-Substituted coumarins | 63-73% |
The Baylis-Hillman reaction provides an alternative route to the chromene skeleton. This reaction involves the coupling of an aldehyde (such as salicylaldehyde) with an activated alkene (like an acrylate (B77674) ester) catalyzed by a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netresearchgate.net The reaction forms a densely functionalized allylic alcohol, known as the Baylis-Hillman adduct. researchgate.netontosight.ai
Starting with a 2-hydroxybenzaldehyde, the Baylis-Hillman reaction with an appropriate acrylate ester leads to an intermediate that can undergo acid-catalyzed or base-mediated cyclization. mdpi.com Depending on the reaction conditions, this cyclization can be directed to form either 3-substituted coumarins (2H-1-benzopyran-2-ones) or 2H-chromene-3-carboxylic acid derivatives. nih.gov This methodology is particularly useful for introducing functionality at what will become the C-3 and C-4 positions of the benzopyran ring. mdpi.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzopyran-3-carboxamides in a single step. Isocyanide-based MCRs (I-MCRs) are particularly powerful for synthesizing diverse heterocyclic scaffolds. mdpi.com These one-pot procedures avoid the isolation of intermediates, reducing waste and simplifying the synthetic process. mdpi.comnih.gov For example, a reaction between a salicylaldehyde, a dialkyl acetylenedicarboxylate, and an isocyanide (such as n-butyl isocyanide) can lead to the formation of the benzopyran-3-carboxamide core in a domino procedure. nih.gov
A specific method for the synthesis of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives involves the reaction of semicarbazones or thiosemicarbazones with carbon suboxide (C₃O₂). Semicarbazones and thiosemicarbazones are readily prepared by the condensation of an aldehyde or ketone with semicarbazide (B1199961) or thiosemicarbazide, respectively. This unique approach provides a direct route to the target carboxamide structure, and the resulting compounds have been explored for their biological activities.
Functionalization and Derivatization at the N-butyl Position and Benzopyran Moiety
Once the N-butyl-2H-1-benzopyran-3-carboxamide molecule is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at the benzopyran moiety, as the N-butyl group is a saturated alkyl chain and generally lacks reactive sites for further functionalization under standard conditions.
The benzopyran ring system, however, offers several positions for chemical modification. The aromatic benzene (B151609) portion of the ring is susceptible to electrophilic aromatic substitution reactions. Depending on the existing substituents, reactions such as nitration, halogenation (e.g., bromination), sulfonation, and Friedel-Crafts alkylation or acylation can introduce new functional groups at the C-6, C-7, or C-8 positions. nih.gov
Furthermore, the C-4 position of the coumarin ring is particularly reactive. It can participate in Michael additions and other nucleophilic addition reactions. ias.ac.in The carboxyl group of the precursor, coumarin-3-carboxylic acid, can act as a directing group to facilitate functionalization at both the C-3 and C-4 positions, including alkylation and arylation. ias.ac.in Another advanced derivatization strategy involves fusing additional heterocyclic rings, such as pyrazoles, imidazoles, or thiazoles, across the 3,4-double bond of the coumarin core to generate novel polycyclic structures. acgpubs.orgmdpi.com This approach significantly expands the chemical diversity of the parent molecule.
Table 2: Potential Derivatization Reactions on the Benzopyran Core
| Reaction Type | Position(s) | Reagents | Resulting Functional Group |
| Nitration | C-6 | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Bromination | C-6, C-8 | Br₂/Acetic Acid | Bromo (-Br) |
| Michael Addition | C-4 | Nucleophiles (e.g., enolates) | C-4 Alkyl chain |
| Heterocycle Fusion | C-3, C-4 | Diamines, Hydrazines, etc. | Fused imidazole, pyrazole, etc. |
Amidation and N-Alkylation Reactions
The crucial step in synthesizing the title compound is the formation of the amide bond. This is typically achieved through amidation reactions involving a 2H-1-benzopyran-3-carboxylic acid derivative and n-butylamine.
Direct Amidation: The most straightforward approach is the direct condensation of 2H-1-benzopyran-3-carboxylic acid with n-butylamine. This reaction generally requires high temperatures to drive off the water molecule formed as a byproduct. To facilitate this process under milder conditions, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bohrium.com
Via Acyl Chlorides: A common and efficient two-step alternative involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2H-1-benzopyran-3-carbonyl chloride is then reacted with n-butylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. bohrium.com This method, a variant of the Schotten-Baumann reaction, is highly effective for forming the amide bond. bohrium.com
N-Alkylation: While less common for primary synthesis, N-alkylation could theoretically be used to introduce the butyl group onto a pre-existing 2H-1-benzopyran-3-carboxamide. This would involve reacting the parent amide with a butyl halide (e.g., butyl bromide) in the presence of a strong base to deprotonate the amide nitrogen. However, direct amidation is generally the preferred and more efficient synthetic route. Studies on related heterocyclic systems like 2-pyridones show that alkylation can sometimes lead to a mixture of N- and O-alkylated products, making regioselectivity a potential challenge. nih.gov
| Amidation Method | Reagents | Key Features |
| Direct Thermal Amidation | 2H-1-benzopyran-3-carboxylic acid, n-butylamine | High temperature required; water is the only byproduct. encyclopedia.pub |
| Catalytic Direct Amidation | Carboxylic acid, amine, catalyst (e.g., boric acid) | Milder conditions, water removal often necessary. mdpi.com |
| Acyl Chloride Method | 1. SOCl₂ or (COCl)₂2. n-butylamine, base (e.g., Et₃N) | Highly reactive intermediate; generally high yield. bohrium.com |
| Coupling Agent Method | Carboxylic acid, n-butylamine, DCC or EDCI | Mild conditions; avoids formation of acyl chloride. bohrium.com |
Introduction and Modification of Substituents on the Benzopyran System
The versatility of the benzopyran scaffold allows for the introduction and modification of various substituents on both the benzene and pyran rings, enabling the synthesis of a diverse library of derivatives.
Modifications on the Benzene Ring: The benzene portion of the benzopyran system can undergo electrophilic aromatic substitution reactions. The existing fused pyran ring and its substituents influence the position of the incoming electrophile. Electron-donating groups (e.g., hydroxyl, methoxy) on the benzene ring activate it towards substitution, typically directing new substituents to the ortho and para positions relative to the activating group. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring and direct incoming groups to the meta position. libretexts.orglibretexts.org Common substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ with a Lewis acid like FeBr₃ to introduce a bromine atom.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.
These newly introduced groups can be further modified. For instance, a nitro group can be reduced to an amino group (-NH₂) using reagents like tin or iron in acidic medium, or through catalytic hydrogenation. youtube.com This amino group can then be converted into a variety of other functionalities.
Modifications on the Pyran Ring: The pyran moiety also offers sites for chemical transformation. For example, in related 2-oxo-2H-1-benzopyran (coumarin) systems, the double bond in the pyran ring can undergo various addition reactions. The synthesis of the benzopyran ring itself, often through methods like the Knoevenagel condensation of a substituted 2-hydroxy benzaldehyde (B42025) with an active methylene compound, allows for the incorporation of substituents at various positions from the outset. researchgate.net
Advanced Catalytic Systems and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic systems. This includes minimizing the use of hazardous reagents and solvents and employing catalysts that are efficient and recyclable.
Metal-Free Catalysis in Benzopyran-3-carboxamide Synthesis
There is a growing interest in replacing traditional metal-based catalysts with metal-free alternatives to reduce cost and toxicity. rsc.org
Organocatalysis: Metal-free organocatalysts have been successfully employed in the synthesis of the benzopyran framework. For instance, solid-supported catalysts like bentonite-titania composites have been used for the synthesis of benzopyran derivatives under solvent-free conditions. researchgate.net These reactions are often promoted by Lewis or Brønsted acids or bases.
Tritylium (B1200429) Ion-Mediated Reactions: A practical metal-free C-H functionalization of benzopyrans has been achieved using a tritylium ion mediator at ambient temperature. This method demonstrates excellent functional group tolerance and allows for the efficient synthesis of diverse benzopyran structures. nih.gov
Isocyanide-Based Multicomponent Reactions (I-MCRs): I-MCRs provide a highly efficient, environmentally friendly, one-pot domino procedure for synthesizing benzopyran derivatives without the need for isolating intermediates. rsc.org
Biocatalytic Transformations in Benzopyran Chemistry
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic routes to N-butyl-2H-1-benzopyran-3-carboxamide are not extensively documented, the principles have been applied to related structures. Enzymes such as lipases, proteases, and oxidoreductases can be used for selective transformations on the benzopyran scaffold. acs.org For example, biocatalytic methods can be employed for the regioselective acylation or deacylation of hydroxylated benzopyran derivatives or for stereoselective reductions. The use of natural acids found in fruit juices (like lemon and grape) as catalysts for synthesizing substituted coumarins represents a simple, eco-friendly approach that aligns with green chemistry principles.
Analytical Methodologies for Structural Elucidation of 2H-1-Benzopyran-3-carboxamide Derivatives
The definitive identification and structural confirmation of N-butyl-2H-1-benzopyran-3-carboxamide and its derivatives rely on a combination of modern spectroscopic techniques. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Characteristic signals would include aromatic protons on the benzopyran ring, protons on the pyran moiety, and distinct signals for the N-butyl chain (triplets and sextets). The NH proton of the amide would typically appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group.
¹³C NMR: Shows the number of different carbon atoms in the molecule. The carbonyl carbon of the amide group would have a characteristic downfield chemical shift (typically >160 ppm). Aromatic and olefinic carbons of the benzopyran ring would also appear in distinct regions.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for N-butyl-2H-1-benzopyran-3-carboxamide would include:
N-H stretching vibration (around 3300 cm⁻¹)
C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
C=O stretching of the amide (Amide I band, around 1640-1680 cm⁻¹)
N-H bending (Amide II band, around 1550 cm⁻¹)
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
This combination of analytical methods provides unambiguous evidence for the structure and purity of the synthesized compound. psu.edu
| Technique | Information Obtained | Expected Key Signals for N-butyl-2H-1-benzopyran-3-carboxamide |
| ¹H NMR | Proton environment, connectivity, and count | Aromatic protons, pyran ring protons, N-H proton, distinct signals for butyl group (CH₃, CH₂, CH₂), coupling patterns. |
| ¹³C NMR | Carbon skeleton and chemical environment | Amide carbonyl carbon (>160 ppm), aromatic carbons, pyran ring carbons, aliphatic carbons of the butyl chain. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Molecular ion peak (M⁺) corresponding to the compound's molecular weight, characteristic fragment ions. |
| IR Spectroscopy | Presence of functional groups | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), aromatic C=C stretches. |
Investigation of Biological Activities Through Preclinical and in Vitro Models
Broad-Spectrum Pharmacological Profiling of Benzopyran-3-carboxamide Analogs
Derivatives of 2H-1-benzopyran-3-carboxamide have demonstrated a wide range of pharmacological effects in various in vitro models, highlighting their potential as scaffolds for the development of new therapeutic agents. These activities include anti-inflammatory, antimicrobial, and antioxidant effects.
Anti-inflammatory Efficacy Studies in Cellular Models
A series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In preclinical studies utilizing carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests in albino rats, these compounds were found to be active anti-inflammatory agents. nih.gov The effects of these derivatives were comparable to that of the standard anti-inflammatory drug, piroxicam. nih.gov Further investigation into the anti-inflammatory properties of coumarin (B35378) and its derivatives in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells has shown that they can reduce the production of key inflammatory mediators. Specifically, coumarin was able to decrease the levels of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), as well as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov These findings suggest that benzopyran-3-carboxamide analogs may exert their anti-inflammatory effects through the inhibition of these critical pathways.
Antimicrobial and Antifungal Activity Assessments in Microorganism Strains
The antimicrobial potential of benzopyran derivatives has been explored against a variety of microbial strains. While a broad spectrum of activity is often suggested for the coumarin class, specific data for many derivatives, including the N-butyl analog, is not extensively detailed in the literature. nih.gov However, studies on related heterocyclic compounds provide a basis for their potential efficacy. For instance, some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes have been tested against a panel of microorganisms. nih.gov This panel included Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as various yeasts and molds. nih.gov
In a study on novel coumarin-3-carboxamide derivatives, the compounds showed little to no activity against both gram-positive and gram-negative bacteria. nih.gov This highlights the importance of specific substitutions on the benzopyran ring system in determining the antimicrobial spectrum and potency. For example, a study on 5-butyl-2-pyridine carboxylic acid, a compound with a different heterocyclic core but also featuring a butyl group, demonstrated potent antibacterial activity against a range of human pathogenic Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.069 to 17.85 mg/mL. nih.gov This suggests that the butyl substitution can be compatible with antimicrobial activity, though the specific heterocyclic scaffold is crucial.
Regarding antifungal activity, certain benzopyrone derivatives have shown promise. One study found that derivatives with a short terminal alkyl chain exhibited potent antifungal activity against Trichophyton rubrum, with one compound demonstrating a MIC80 value of 1.5 μg/mL. nih.gov
Antioxidant Capacity Investigations
The antioxidant properties of coumarin derivatives are a well-documented area of research. nih.govnih.govmdpi.com These compounds are known to act as scavengers of free radicals, which are implicated in a variety of disease processes. The antioxidant capacity of these molecules is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.comresearchgate.netnih.gov
Anticancer Activity Research
The investigation of benzopyran-3-carboxamide analogs as potential anticancer agents has yielded promising results, with numerous studies demonstrating their ability to inhibit the growth and spread of cancer cells.
Mechanisms of Action in Inhibiting Cancer Cell Invasion and Metastasis
Beyond their direct cytotoxic effects, benzopyran-3-carboxamide analogs have been investigated for their ability to interfere with the processes of cancer cell invasion and metastasis, which are hallmarks of advanced and aggressive cancers.
Studies on novel 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated their potential in reducing the invasive behavior of HT 1080 fibrosarcoma cells. nih.gov The structure-activity relationship studies in this research highlighted that an aryl ester function at the 3-position was preferable for inducing significant biological activity. nih.gov
Further research has explored the anti-invasive and anti-migrative properties of synthetic coumarin derivatives. nih.gov Two compounds, 3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate and 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, were particularly effective at inhibiting cell invasion in a Boyden chamber assay. nih.gov The bromo derivative was even more potent than a reference matrix metalloproteinase (MMP) inhibitor. nih.gov Interestingly, the anti-invasive effects of these compounds were not associated with the inhibition of urokinase, plasmin, MMP-2, or MMP-9, suggesting a different mechanism of action. nih.gov
A novel coumarin-3-carboxamide derivative, designated as 3i, was found to inhibit not only cell proliferation and colony formation but also the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov These findings suggest that this class of compounds may target multiple pathways involved in cancer progression. The molecular mechanisms underlying these anti-invasive and anti-metastatic effects are an active area of research, with potential targets including enzymes and signaling pathways that regulate cell motility and the degradation of the extracellular matrix.
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells
Derivatives of the benzopyran scaffold have been a subject of research for their potential anti-cancer properties, specifically their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in malignant cells. nih.gov Studies on various human cancer cell lines have shown that compounds containing the benzopyran nucleus can interfere with cell proliferation. nih.govnih.gov
For instance, certain benzopyran derivatives have been observed to induce cell cycle arrest at different phases. A trifluoromethyl benzopyran was shown to cause G1 phase arrest in HeLa human cervical carcinoma cells. dntb.gov.ua In human pancreatic carcinoma cells, the benzopyranone derivative Silibinin was found to induce a decrease in the S phase population and cause cell cycle arrest in the G1 phase. nih.gov In other studies, compounds have been shown to induce arrest at the G2/M phase in human bladder cancer cells and liver cancer cells. mdpi.comnih.gov This arrest is often a precursor to apoptosis, preventing the replication of cancerous cells. mdpi.com
The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds. mdpi.com Research indicates that benzopyran-related structures can trigger apoptotic pathways in breast cancer and bladder cancer cell lines. nih.govmdpi.com This programmed cell death is a critical endpoint in cancer therapy, leading to the elimination of malignant cells. researchgate.net The ability of various benzopyran derivatives to induce both cell cycle arrest and apoptosis underscores the therapeutic potential of this chemical class in oncology research. nih.gov
Table 1: Effects of Benzopyran Derivatives on Cell Cycle and Apoptosis in Malignant Cells
| Compound Class/Derivative | Cell Line(s) | Effect | Reference(s) |
|---|---|---|---|
| Trifluoromethyl Benzopyran | HeLa (Cervical Cancer) | G1 phase arrest, Apoptosis | dntb.gov.ua |
| Silibinin (Benzopyranone) | Pancreatic Cancer Cells | G1 phase arrest, Apoptosis | nih.gov |
| Genistein (Isoflavone) | T24 (Bladder Cancer) | G2/M phase arrest, Apoptosis | mdpi.com |
| Fused Chromenopyrimidines | MCF-7 (Breast Cancer) | Cell cycle arrest, Apoptosis | nih.gov |
Enzyme and Receptor Modulation Studies
The interaction of benzopyran-3-carboxamide derivatives with various enzymes and receptors has been explored to understand their broader pharmacological profile.
Inhibition of Serine Proteinases (e.g., Human Leukocyte Elastase, α-Chymotrypsin)
Serine proteases are a class of enzymes involved in numerous physiological and pathological processes, making them attractive targets for therapeutic inhibitors. nih.govnih.gov While direct inhibitory data for 2H-1-Benzopyran-3-carboxamide, N-butyl-, on serine proteinases is not detailed in the reviewed literature, related chemical structures have been investigated for this activity. For example, various compounds have been developed as time-dependent inhibitors of human leukocyte elastase. nih.gov The inhibitory activity of enantiomers of certain succinimide (B58015) derivatives against human leukocyte elastase has been determined, with k2/KI values of 330 and 1500 M-1 s-1 for the R and S isomers, respectively. nih.gov Similarly, α-chymotrypsin has been a target for irreversible inhibition by specifically designed N-nitrosamide inhibitors, which act by alkylating active-site residues. nih.gov
Modulation of Other Enzyme Targets (e.g., β-secretase, Monoamine Oxidase, Acetylcholinesterase, FXIIa, COX-2)
The benzopyran-carboxamide scaffold has been evaluated against a range of other enzyme targets implicated in various diseases.
β-secretase (BACE-1): This enzyme is a key target in the development of treatments for Alzheimer's disease. nih.gov The development of potent and selective β-secretase inhibitors that can cross the blood-brain barrier is an active area of research, with some compounds having progressed to early-phase clinical trials. nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov Studies on related structures, such as 2-acylhydrazine-1-carboxamides and 2-hydroxy-N-phenylbenzamides, have demonstrated dual inhibition of both acetylcholinesterase and butyrylcholinesterase (BChE). nih.govnih.gov
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a target for anti-inflammatory drugs. nih.gov A series of N-substituted carboxamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net For example, certain N-butyl substituted triaryl (Z)-olefins exhibited excellent potency and selectivity against COX-2, superior to the reference drug celecoxib. nih.gov
Receptor Binding and Antagonistic Activity (e.g., 5-Hydroxytryptamine 1A Receptors)
The 2H-1-benzopyran-5-carboxamide scaffold has been identified as a potent and selective ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor, which is implicated in anxiety and depression. psu.edunih.gov Structural analogs of the target compound have shown high affinity for this receptor, acting as either agonists or antagonists.
For example, NAE-086 ((R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide) was identified as a high-affinity and selective 5-HT1A receptor agonist with a Ki value of 4.5 nM. nih.gov Conversely, NAD-299 ((R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide) is a selective 5-HT1A receptor antagonist with a Ki value of 0.6 nM. psu.edu This compound competitively blocked 5-HT-induced effects and showed over 400-fold selectivity for the 5-HT1A receptor compared to other receptors like alpha-1 and beta adrenoceptors. psu.edu These findings demonstrate that modifications to the carboxamide and amino substituents on the benzopyran ring can significantly influence the pharmacological activity at the 5-HT1A receptor.
Table 2: Receptor Binding Affinities of Benzopyran-5-carboxamide Analogs at 5-HT1A Receptors
| Compound | Pharmacological Activity | Ki Value (nM) | Selectivity | Reference |
|---|---|---|---|---|
| NAE-086 | 5-HT1A Agonist | 4.5 | High | nih.gov |
Exploration of Additional Bioactive Profiles
Preclinical Analgesic Investigations
The therapeutic potential of the N-substituted 2-oxo-(2H)1-benzopyran-3-carboxamide chemical class has been explored in preclinical models for analgesic activity. A study described the synthesis of a series of these compounds and reported that some exhibited interesting analgesic activity in mice. nih.gov This is often linked to anti-inflammatory properties, which have also been investigated for this class of compounds. A series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were synthesized and found to be active anti-inflammatory agents in rat models, with effects comparable to the reference drug piroxicam. nih.gov
Hydroxyl Radical Detection and Scavenging Properties
The benzopyran (or coumarin) nucleus is known to be a scaffold for compounds with antioxidant properties. Various derivatives have been investigated for their ability to scavenge free radicals, including the highly reactive hydroxyl radical. Methodologies for assessing such activity, like the use of coumarin-3-carboxylic acid as a fluorescent probe for hydroxyl radical detection, are established in the scientific community. This method relies on the hydroxylation of the probe, leading to a fluorescent product that can be quantified.
Despite the general antioxidant potential of the benzopyran class, specific data on the hydroxyl radical detection and scavenging capabilities of 2H-1-Benzopyran-3-carboxamide, N-butyl-, including metrics like IC50 values or reaction kinetics, are not available in the reviewed literature. Therefore, a detailed analysis of its efficacy as a hydroxyl radical scavenger and its mechanism of action cannot be compiled at this time.
Further research and publication of studies specifically investigating 2H-1-Benzopyran-3-carboxamide, N-butyl- are required to elucidate its pharmacological and chemical properties in these areas.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Critical Structural Features for Biological Efficacy
The biological activity of N-butyl-2H-1-benzopyran-3-carboxamide and its analogs is intrinsically linked to its three main structural components: the 2H-1-benzopyran core, the carboxamide linker at the 3-position, and the N-butyl substituent.
The Benzopyran Core: This bicyclic heterocyclic system is considered a "privileged structure" in drug discovery, meaning it is a common motif in molecules that bind to a range of biological targets. mdpi.com Its relative rigidity and specific geometry are crucial for orienting the other functional groups for effective interaction with target proteins or enzymes. Studies on related compounds have confirmed the necessity of the fused chromene ring system for activity, as replacing it with other fused rings or open-ring structures often leads to a significant decrease or complete loss of efficacy. nih.gov
The 3-Carboxamide Linker: The placement of the carboxamide group at the C-3 position of the pyran ring is a recurring feature in many active benzopyran derivatives. mdpi.comresearchgate.net This linker group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is often pivotal for anchoring the molecule within a biological target's binding site. The synthesis of extensive compound libraries frequently involves modifying substituents attached to this C-3 position, highlighting its importance in SAR studies. nih.gov
The N-Alkyl Substituent: The group attached to the nitrogen of the carboxamide plays a vital role in defining the compound's properties. In the case of N-butyl-2H-1-benzopyran-3-carboxamide, this is a butyl chain. Research on analogous series has shown that this position often accommodates hydrophobic groups, such as small aliphatic chains or rings, suggesting that it may interact with a non-polar pocket in the target's binding site. nih.gov
Role of the N-butyl Substituent in Modulating Lipophilicity and Membrane Permeability
Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov It plays a particularly important role in a compound's ability to cross biological membranes to reach its site of action. nih.gov The N-butyl substituent is a key modulator of these properties for 2H-1-Benzopyran-3-carboxamide.
The table below illustrates the conceptual relationship between N-alkyl chain length and lipophilicity.
| N-Substituent | Relative Lipophilicity (Conceptual) | Expected Impact on Membrane Permeability |
|---|---|---|
| -H | Low | Potentially low |
| -Methyl | Moderate | Moderate |
| -Ethyl | Moderate-High | Improved |
| -Butyl | High | Often near optimal |
| -Hexyl | Very High | May decrease due to poor solubility |
Impact of Substituent Position and Nature on the Benzopyran Core for Biological Activity
Beyond the N-butyl group, the biological activity of the 2H-1-benzopyran-3-carboxamide scaffold can be finely tuned by introducing various substituents at different positions on the benzopyran core. The solid-phase synthesis of large compound libraries has enabled the systematic exploration of these positions. mdpi.comnih.gov
Substitution on the Pyran Ring: Modifications to the pyran half of the core can have a profound impact. For instance, in a related series of benzopyran inhibitors, the presence of two methyl groups at the C-2 position (a 2,2-dimethyl substitution) was found to be important for activity. nih.gov
Substitution on the Benzene (B151609) Ring: The aromatic portion of the benzopyran core offers multiple sites for substitution (e.g., C-6, C-7, C-8). The electronic properties of substituents in these positions are critical. Attaching electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methoxy (B1213986) or methyl groups) can alter the molecule's interaction with its target. nih.gov For example, studies on related benzopyran structures have shown that the point of attachment to other molecular fragments is important; attachment at the C-6 position was found to be superior to attachment at the C-8 position for a particular biological target. nih.gov The presence of specific atoms, like bromine, has been shown to enhance the biological activity of some benzopyran derivatives, potentially by participating in halogen bonding with the target receptor. researchgate.net
The following table summarizes key findings on substitutions from related benzopyran-based compound series.
| Position | Substituent Type | Observed Impact on Activity (in related series) | Reference |
|---|---|---|---|
| C-2 | 2,2-dimethyl | Important for activity | nih.gov |
| C-3 | Carboxamide | Common motif in active compounds, crucial for target interaction | mdpi.comresearchgate.net |
| C-6 | Point of attachment | Preferred over C-8 attachment for HIF-1 inhibitors | nih.gov |
| Benzene Ring | Halogens (e.g., Bromine) | Can increase antibacterial activity | researchgate.net |
| Benzene Ring | Methoxy groups | Can be crucial for activity, with specific positions being more important than others | nih.gov |
Development of SAR Models for Predicting and Optimizing Compound Activity
To process the large datasets generated from testing compound libraries, researchers develop SAR models. These models formalize the relationship between a molecule's structure and its biological activity. A more advanced form, Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate physicochemical properties of the molecules (such as lipophilicity, electronic properties, and steric parameters) with their potency. nih.gov
The development of a QSAR model for a series of 2H-1-benzopyran-3-carboxamide analogs would typically involve:
Data Collection: Synthesizing and testing a diverse library of analogs with variations in the N-substituent and on the benzopyran core. mdpi.com
Descriptor Calculation: Using computational software to calculate hundreds of molecular descriptors for each analog.
Model Building: Applying statistical techniques like multiple linear regression or machine learning algorithms to find a mathematical equation that best correlates the descriptors with biological activity. nih.gov
Validation: Testing the model's predictive power on a set of compounds not used in its creation.
Alongside QSAR, molecular docking is a powerful computational tool used to build SAR models. Docking simulations predict the preferred orientation of a compound when bound to a biological target. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that explain why certain structural features lead to higher activity, thus providing a rational basis for the observed SAR. nih.gov
Design Principles for Novel 2H-1-Benzopyran-3-carboxamide Analogs
The collective SAR data provides a set of guiding principles for the rational design of new and potentially improved analogs.
Preserve the Core Scaffold: The 2H-1-benzopyran-3-carboxamide framework should be retained as the central pharmacophore.
Optimize the N-Substituent: The N-butyl group serves as a strong starting point. Analogs could explore other hydrophobic groups of similar size, such as cyclobutyl or isobutyl, to probe the shape of the binding pocket. nih.gov
Systematic Exploration of the Benzopyran Ring: Based on SAR findings, specific positions on the aromatic ring (e.g., C-6, C-7) should be targeted for substitution. A range of small, electronically diverse functional groups (e.g., -F, -Cl, -CH₃, -OCH₃) should be investigated to fine-tune activity and metabolic stability. nih.govresearchgate.net
Leverage Computational Models: Use validated QSAR and molecular docking models to prioritize the design of new analogs. nih.gov This allows researchers to focus synthetic efforts on compounds with the highest predicted potency and most favorable drug-like properties, accelerating the discovery process.
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the N-butyl-2H-1-benzopyran-3-carboxamide scaffold to develop novel compounds with optimized biological efficacy.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like N-butyl-2H-1-benzopyran-3-carboxamide. researchgate.net These methods allow for the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nih.gov
Key electronic properties derived from these calculations help in understanding the molecule's behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological targets or other reagents. nih.gov Wavefunction-dependent properties such as the electron localization function (ELF) and localized orbital locator (LOL) can also offer deeper insights into the electronic characteristics, which can be correlated with bioactivity. figshare.com
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; important for reaction mechanisms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; relevant for interactions with electron-rich sites. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| MEP Surface | Molecular Electrostatic Potential surface. | Maps electron density to identify sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. |
These computational approaches provide a theoretical foundation for understanding the intrinsic properties of the N-butyl-2H-1-benzopyran-3-carboxamide, guiding further experimental studies. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For 2H-1-Benzopyran-3-carboxamide derivatives, docking simulations are essential for predicting their binding affinity and interaction patterns with specific biological targets. researchgate.netresearchgate.net This method is crucial in structure-based drug design for identifying potential therapeutic agents. nih.gov
The process involves placing the 3D structure of N-butyl-2H-1-benzopyran-3-carboxamide into the active site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov For instance, studies on similar benzopyran derivatives have investigated their interactions with enzymes like α-amylase or various kinases. researchgate.netjchr.org The N-butyl group, being hydrophobic, would likely engage in hydrophobic interactions within the binding pocket, while the carboxamide and benzopyran core could form hydrogen bonds and π-π stacking interactions. nih.gov These detailed interaction maps are invaluable for understanding the mechanism of action and for designing modifications to the scaffold to improve binding affinity and selectivity. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like benzopyran-3-carboxamides, QSAR models can predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. researchgate.net
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors are calculated for each compound, quantifying their physicochemical, topological, and electronic properties. These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters. nih.govaimspress.com
Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov For N-butyl-2H-1-benzopyran-3-carboxamide, a robust QSAR model could predict its potential activity based on the contribution of the N-butyl group to descriptors like lipophilicity and steric bulk, guiding the synthesis of more potent analogues.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, steric bulk, polarizability. |
| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching. |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity. |
| Constitutional | Molecular Weight, Number of rotatable bonds | Basic molecular properties. |
Conformational Analysis and Dynamics Simulations of Benzopyran-3-carboxamides
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule like N-butyl-2H-1-benzopyran-3-carboxamide. nih.gov The flexibility of the N-butyl chain and the potential for rotation around the amide bond make this analysis particularly important.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of N-butyl-2H-1-benzopyran-3-carboxamide, either in a solvent or bound to a protein, can reveal its conformational landscape, flexibility, and the stability of its interactions. figshare.comnih.gov By analyzing the trajectory from an MD simulation, researchers can identify dominant conformations, understand how the ligand adapts to a binding site, and calculate binding free energies, which are often more accurate than docking scores alone. nih.gov This information is critical for understanding how the molecule behaves in a biological environment and for refining its structure to optimize its function.
In Silico Screening for Novel 2H-1-Benzopyran-3-carboxamide Scaffolds
In silico or virtual screening is a cost-effective and rapid method to search large chemical databases for molecules that are likely to bind to a specific biological target. nih.gov This approach can be used to identify novel scaffolds that share key structural or electronic features with known active compounds like 2H-1-benzopyran-3-carboxamides. semanticscholar.org
There are two main types of virtual screening. Ligand-based virtual screening uses the structure of a known active molecule, such as N-butyl-2H-1-benzopyran-3-carboxamide, as a template to find other molecules with similar shapes or pharmacophore features. semanticscholar.org Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the active site of a target protein to identify those with the best predicted binding affinity. jchr.orgmdpi.com
These screening campaigns can lead to the discovery of entirely new chemical classes (scaffold hopping) that possess the desired biological activity. semanticscholar.orgnih.gov The hits identified from virtual screening are then prioritized for experimental testing, significantly accelerating the pace of drug discovery and the identification of novel therapeutic candidates based on the benzopyran-3-carboxamide framework.
Future Directions and Research Perspectives
Identification of Undiscovered Biological Targets and Pathways
While the broader benzopyran scaffold is associated with various biological effects, the specific molecular targets and pathways modulated by 2H-1-Benzopyran-3-carboxamide, N-butyl- remain largely uncharacterized. Future research should prioritize the deconvolution of its mechanism of action to uncover novel therapeutic applications.
A key direction is the move from general phenotypic screening to precise target identification. Benzopyran derivatives have been shown to interact with a multitude of cellular targets. ijbpas.compsu.edu For instance, certain benzopyrone-based compounds have been identified as inhibitors of bacterial DNA gyrase B, suggesting a potential mechanism for their antimicrobial activity. mdpi.com Other derivatives have demonstrated anticancer effects by inhibiting enzymes crucial for cancer cell survival, such as glutathione (B108866) reductase (GSHR), thioredoxin reductases (TrxR), and topoisomerase 1. nih.govnih.gov A novel benzopyran derivative was also found to inactivate the Ras/ERK and PI3K/Akt survival pathways in cancer cells. nih.gov
Future investigations into 2H-1-Benzopyran-3-carboxamide, N-butyl- could employ advanced methodologies to pinpoint its direct binding partners. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational docking studies can be utilized to screen for interactions with a wide range of proteins. Identifying these targets will not only clarify its mechanism but also enable its development for specific diseases and potentially reveal biomarkers for patient stratification.
Table 1: Potential Biological Targets for Benzopyran Derivatives
| Potential Target Class | Specific Example(s) | Associated Biological Activity |
|---|---|---|
| Enzymes | DNA Gyrase B, Topoisomerase 1, GSHR, TrxR | Antimicrobial, Anticancer mdpi.comnih.govnih.gov |
| Signaling Proteins | Ras/ERK Pathway, PI3K/Akt Pathway | Anticancer nih.gov |
| Receptors | Various cellular receptors | Anti-inflammatory, Antiviral ijbpas.compsu.edu |
Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of benzopyran-3-carboxamides traditionally involves methods like the Knoevenagel condensation. researchgate.net While effective, these classical routes can sometimes require harsh conditions or generate significant waste. The future of synthesizing 2H-1-Benzopyran-3-carboxamide, N-butyl- and its analogs lies in the adoption of green and efficient chemical practices.
Modern synthetic chemistry offers several promising avenues. Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient strategy, allowing for the construction of complex molecules like benzopyran derivatives in a single, environmentally friendly step, thereby minimizing waste and simplifying purification. rsc.org Other green approaches include the use of aqueous hydrotropes or benign catalysts in one-pot reactions, which can provide high yields at room temperature. researchgate.net Furthermore, solid-phase parallel synthesis can be employed to rapidly generate a diverse library of related compounds. mdpi.com This is crucial for structure-activity relationship (SAR) studies aimed at optimizing the N-butyl- derivative for enhanced potency and selectivity.
Table 2: Comparison of Synthetic Methodologies for Benzopyran Derivatives
| Methodology | Key Advantages | Sustainability Profile |
|---|---|---|
| Traditional Multi-Step Synthesis | Well-established and reliable. | Often requires stoichiometric reagents, multiple solvents, and generates significant waste. rsc.org |
| Knoevenagel Condensation | A classic and effective method for forming the core structure. | Can be optimized with green catalysts and solvents. researchgate.net |
| Isocyanide-Based MCRs | High atom economy, operational simplicity, reduced waste, one-pot procedure. rsc.org | Highly sustainable and efficient. rsc.org |
| Solid-Phase Synthesis | Amenable to high-throughput synthesis of compound libraries for screening. mdpi.com | Can reduce purification steps and solvent usage compared to traditional parallel synthesis. |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of 2H-1-Benzopyran-3-carboxamide, N-butyl-, future research should integrate multi-omics technologies. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the global cellular response to the compound, moving beyond a single-target perspective.
By treating relevant cell models (e.g., cancer cell lines) with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive map of the perturbed biological networks. This can uncover unexpected mechanisms of action, identify off-target effects, and discover biomarkers of sensitivity or resistance. For example, a multi-omics analysis of a zebrafish model of Alexander disease successfully identified dysregulation in pathways related to oxidative stress and lipid metabolism, demonstrating the power of this approach to unravel complex disease mechanisms. nih.gov A similar strategy applied to 2H-1-Benzopyran-3-carboxamide, N-butyl- could provide unprecedented insight into its cellular impact.
Strategic Design for Optimized Bioavailability and Metabolic Stability in Preclinical Models
A critical hurdle in drug development is achieving favorable pharmacokinetic properties. nih.gov Metabolic stability, a compound's resistance to being broken down by metabolic enzymes, is a key determinant of its half-life and bioavailability. nih.gov Future efforts must focus on the strategic design of 2H-1-Benzopyran-3-carboxamide, N-butyl- analogs with an optimal balance of potency and stability.
The N-butyl group is a key site for metabolic modification. Research on other N-alkyl carboxamides has shown that varying the length and structure of the alkyl chain can significantly impact biological activity and metabolic fate. nih.gov SAR studies should explore modifications to this chain—such as branching, cyclization, or the introduction of heteroatoms—to modulate lipophilicity and block sites of metabolic attack. Early-stage assessment of metabolic stability using in vitro systems, such as human liver microsomes (HLM), is essential. researchgate.netmdpi.com These assays provide data on intrinsic clearance, which helps predict in vivo behavior and guides the design of next-generation compounds with improved drug-like properties. nih.gov
Table 3: Strategies for Optimizing Pharmacokinetic Properties
| Strategy | Rationale | Potential Outcome |
|---|---|---|
| Modify N-Alkyl Chain | Alter lipophilicity and block sites of metabolism. | Improved metabolic stability and oral bioavailability. |
| Introduce Fluorine | Can block metabolic hydroxylation and alter electronic properties. | Increased half-life and target affinity. |
| Bioisosteric Replacement | Replace metabolically liable groups with stable mimics. | Enhanced stability without loss of potency. |
| Prodrug Approach | Mask key functional groups to improve absorption or stability. | Improved drug delivery and pharmacokinetic profile. |
Development of Advanced In Vitro Assays and Preclinical Models for Compound Evaluation
To accurately predict the clinical potential of 2H-1-Benzopyran-3-carboxamide, N-butyl-, it is crucial to move beyond traditional two-dimensional (2D) cell culture assays. While foundational assays like the MTT assay and in vitro scratch assays provide initial data on cytotoxicity and cell migration, they often fail to replicate the complexity of a living organism. asianpubs.orgresearchgate.net
The development and adoption of more physiologically relevant models are paramount. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the cell-cell interactions and microenvironment of native tissues, offering a more accurate prediction of a compound's efficacy. For anticancer evaluation, the use of patient-derived xenografts (PDXs) in animal models provides a highly relevant preclinical setting. Furthermore, evaluating the compound in whole-organism models, such as zebrafish, can provide early insights into systemic effects and potential toxicities. nih.gov As demonstrated in the preclinical evaluation of novel PET ligands, robust animal models are indispensable for studying pharmacokinetics and target engagement in vivo. nih.gov Combining these advanced models with high-content imaging and automated analysis will enable a more thorough and predictive preclinical evaluation of 2H-1-Benzopyran-3-carboxamide, N-butyl- and its future derivatives.
Q & A
Q. What are the recommended synthetic routes for 2H-1-Benzopyran-3-carboxamide, N-butyl-?
Methodological Answer: Synthesis typically involves cyclization of substituted salicylaldehyde derivatives with acrylamide precursors under basic conditions. For example, DBU (1,8-diazabicycloundec-7-ene)-catalyzed reactions have been effective for analogous 2H-1-benzopyran derivatives, enabling regioselective formation of the benzopyran core . Key steps include:
- Precursor preparation : Use ethyl 2-hydroxybenzoate derivatives as starting materials.
- Amidation : Introduce the N-butyl group via nucleophilic substitution or coupling agents like EDC/HOBt.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How can researchers characterize the physicochemical stability of this compound under varying conditions?
Methodological Answer: Stability studies should assess:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., 150–200°C for similar benzopyrans) .
- Photostability : Expose samples to UV-Vis light (300–400 nm) and monitor degradation via HPLC-MS .
- Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C for 24–72 hours, quantifying intact compound via LC-MS .
Q. Key Finding :
Analogous 4-hydroxy-2-oxo-N-phenyl derivatives show instability in alkaline conditions (pH >10), with 30% degradation after 48 hours .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., estrogen receptors for endocrine-disrupting analogs) .
- QSPR (Quantitative Structure-Property Relationship) : Correlate substituent electronic properties (Hammett constants) with experimental bioactivity data .
- Dynamic simulations : Apply MD (molecular dynamics) to assess conformational stability in lipid bilayers or aqueous environments .
Q. What experimental strategies resolve contradictions in reported biological activities of benzopyran derivatives?
Methodological Answer:
- Systematic replication : Repeat assays under standardized conditions (e.g., OECD guidelines for endocrine disruption tests) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .
- Dose-response refinement : Use fractional factorial designs to isolate synergistic/antagonistic effects of substituents .
Q. Case Study :
Discrepancies in estrogenic activity of 4-hydroxybenzopyrans were resolved by controlling for solvent polarity (DMSO vs. ethanol), which altered compound aggregation .
Q. How can in vivo metabolic pathways be elucidated for this compound?
Methodological Answer:
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in rodent models .
- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation, sulfation) using high-resolution mass spectrometry .
- Tissue distribution : Use autoradiography or MALDI imaging to map compound localization .
Q. Key Challenge :
Differentiation of N-butylcarboxamide metabolites from endogenous amides requires advanced fragmentation algorithms in MS/MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
